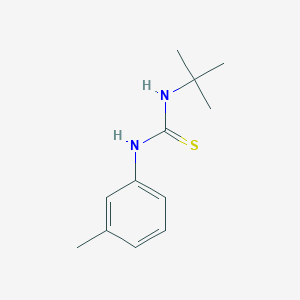

1-Tert-butyl-3-(3-methylphenyl)thiourea

Description

Structure

3D Structure

Properties

IUPAC Name |

1-tert-butyl-3-(3-methylphenyl)thiourea | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H18N2S/c1-9-6-5-7-10(8-9)13-11(15)14-12(2,3)4/h5-8H,1-4H3,(H2,13,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HPFIURSGTADZBZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)NC(=S)NC(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H18N2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

222.35 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Synthetic Strategies and Mechanistic Elucidation for 1 Tert Butyl 3 3 Methylphenyl Thiourea

Established Synthetic Routes for 1-Tert-butyl-3-(3-methylphenyl)thiourea and its Analogues

The most prevalent and versatile method for synthesizing N,N'-disubstituted thioureas, including this compound, involves the reaction of an isothiocyanate with a primary or secondary amine. mdpi.comnih.gov This method is favored for its high atom economy and generally straightforward procedure. mdpi.com For the target compound, this can be achieved via two equivalent pathways:

Route A: The reaction of 3-methylphenyl isothiocyanate with tert-butylamine.

Route B: The reaction of tert-butyl isothiocyanate with 3-methylaniline (m-toluidine).

Typically, these reactions are conducted in a suitable organic solvent, such as acetone, at room temperature, and proceed to completion over several hours, often resulting in high yields of the desired thiourea (B124793) product. bibliomed.org

Alternative, though less common for this specific substitution pattern, routes to thioureas exist. These include methods starting from carbon disulfide, which reacts with amines to form dithiocarbamate (B8719985) salts as intermediates. organic-chemistry.orgnih.gov These intermediates can then be further reacted to yield the target thiourea. Another approach involves using thiophosgene (B130339) or its equivalents, although this is often avoided due to the high toxicity of the reagents. mdpi.com The use of N,N'-di-Boc-substituted thiourea as a mild thioacylating agent has also been reported for preparing various thiocarbonyl compounds. organic-chemistry.org

Table 1: Comparison of Primary Synthetic Routes for Unsymmetrical Thioureas

| Synthetic Route | Key Reactants | General Conditions | Advantages | Disadvantages |

|---|---|---|---|---|

| Isothiocyanate + Amine | R-NCS + R'-NH₂ | Organic solvent, Room temp. | High atom economy, Readily available starting materials, High yields. mdpi.combibliomed.org | Availability of specific isothiocyanates can be a limitation. |

| From Carbon Disulfide | CS₂ + 2 R-NH₂ | Formation of dithiocarbamate intermediate, often requires a coupling agent or desulfurization step. nih.gov | CS₂ is an inexpensive starting material. | Can lead to symmetrical byproducts, multi-step process. nih.gov |

| Thioacylation | N,N'-di-Boc-thiourea + Amine | Activation with trifluoroacetic anhydride. organic-chemistry.org | Mild reaction conditions, good functional group tolerance. organic-chemistry.org | Requires pre-synthesis of the thioacylating agent. |

Detailed Reaction Mechanisms and Proposed Intermediates

The synthesis of thioureas from isothiocyanates and amines proceeds through a well-established nucleophilic addition mechanism. researchgate.net The reaction is initiated by the nucleophilic attack of the lone pair of electrons on the amine's nitrogen atom onto the electrophilic carbon atom of the isothiocyanate's -N=C=S group.

A proposed mechanism involves the amine-induced decomposition of an intermediate, such as a thiocarbamoyl benzotriazole, into an isothiocyanate, which is then rapidly consumed by another amine molecule (or ammonia) to yield the final thiourea product. rsc.org

Optimization of Synthetic Reaction Conditions and Yield Enhancement

Optimizing the synthesis of thioureas involves the careful selection of solvents, temperature, reaction time, and the potential use of catalysts. While many syntheses proceed efficiently at room temperature without catalytic intervention, certain substrates may require heating to achieve reasonable reaction rates and yields. researchgate.net

The choice of solvent can influence the reaction rate; polar aprotic solvents like acetone, acetonitrile, or tetrahydrofuran (B95107) (THF) are commonly employed. bibliomed.org For DNA-encoded library synthesis, reaction conditions have been optimized by screening pH, substrate equivalents, and incubation times to maximize conversion while preserving the integrity of the DNA strand. researchgate.net Studies on reactions with aliphatic amines have shown that adjusting the excess of reagents and the reaction temperature can significantly impact the yield and reaction time. researchgate.net For instance, performing a reaction at 80°C might yield a product in 0.5 hours, whereas lowering the temperature to 60°C could extend the reaction time and reduce the yield. researchgate.net

Ultrasound irradiation has also been employed to accelerate the synthesis of thiourea derivatives, often leading to excellent yields in significantly shorter reaction times compared to conventional methods. nih.gov

Table 2: Factors Influencing Thiourea Synthesis Optimization

| Parameter | Effect on Reaction | Common Approaches for Optimization |

|---|---|---|

| Temperature | Affects reaction rate; higher temperatures can increase rate but may lead to side products. | Screening from room temperature up to the reflux temperature of the solvent. researchgate.net |

| Solvent | Solubility of reactants and stabilization of intermediates. | Testing a range of solvents from nonpolar (e.g., toluene) to polar aprotic (e.g., DMF, acetone). bibliomed.org |

| Concentration | Higher concentrations can increase reaction rates. | Systematic variation of reactant molarity. |

| Catalyst | Can lower the activation energy, though often not required. | Lewis acids or bases can be trialed for recalcitrant substrates. |

| Energy Source | Alternative energy sources can enhance reaction rates and yields. | Use of microwave irradiation or ultrasound assistance. nih.gov |

Exploration of Green Chemistry Principles in Thiourea Synthesis

In recent years, the principles of green chemistry have been increasingly applied to the synthesis of thiourea derivatives to minimize environmental impact. rsc.org A significant development is the use of water as a green solvent. derpharmachemica.com An "on-water" reaction of isothiocyanates with amines has been shown to be a facile and sustainable method, offering simple product isolation through filtration and avoiding the use of toxic volatile organic compounds (VOCs). organic-chemistry.org

Another green approach is the use of deep eutectic solvents (DES), such as a mixture of choline (B1196258) chloride and tin(II) chloride, which can act as both a recyclable catalyst and the reaction medium. rsc.orgrsc.org This method allows for the synthesis of thioureas in moderate to excellent yields, and the DES can be recovered and reused multiple times without significant loss of activity. rsc.org

Mechanochemistry, or solvent-free synthesis via ball milling, represents another important green methodology. nih.gov This technique can produce thioureas quantitatively by milling reactants together, sometimes with a liquid additive (liquid-assisted grinding or LAG), eliminating the need for bulk solvents and simplifying workup procedures. nih.gov Furthermore, ultrasound-assisted synthesis in aqueous media or polyethylene (B3416737) glycol has been shown to produce thioureas in high yields within minutes. nih.gov

Novel Derivatization and Functionalization of the this compound Scaffold

The this compound scaffold serves as a versatile platform for the development of new molecular architectures. The thiourea moiety itself, with its two N-H protons and the sulfur atom, is a powerful hydrogen-bond donor, a property that is central to its use in areas like organocatalysis and molecular recognition. biointerfaceresearch.com Derivatization can occur at several positions: the N-H protons can be substituted, the aryl ring can be functionalized, or the entire thiourea core can be incorporated into larger, more complex heterocyclic systems. rsc.org

Functionalization strategies often aim to enhance the biological activity or catalytic properties of the molecule. biointerfaceresearch.com For example, incorporating the thiourea scaffold into hybrid molecules is a common strategy in drug design. rsc.org

Synthesis of Structurally Modified Thiourea Analogues

Structural modification of the thiourea backbone can lead to a diverse array of analogues with unique properties. A common strategy involves using the thiourea derivative as a precursor for heterocyclization reactions. For example, N-aryl thioureas can react with reagents like chloroacetyl chloride to yield cyclized products such as 2-(N-thiazolidin-2-ene-4-one) derivatives. nih.gov

Another approach to modification is the introduction of various substituents onto the aromatic ring. This can be achieved either by starting with a pre-functionalized aniline (B41778) or by performing electrophilic aromatic substitution on the thiourea product, although the latter can be complicated by the reactivity of the thiourea group itself. A library of piperidin-4-one derivatives containing a urea (B33335) moiety was synthesized under flow conditions, showcasing a modern approach to generating diverse analogues rapidly. nih.gov Similarly, thiourea derivatives have been structurally modified to create analogues of bioactive compounds like hexestrol. nih.gov The synthesis of thiourea-based scaffolds for inhibiting bacterial ureases has led to the creation of diverse structures, including thiazolyl thioureas and 4,5-dihydro-1H-pyrazole-1-carbothioamides. acs.org

Table 3: Examples of Structural Modifications of the Thiourea Scaffold

| Modification Strategy | Description | Resulting Structure Type | Reference Example |

|---|---|---|---|

| Heterocyclization | Reacting the thiourea with bifunctional reagents to form a new ring. | Thiazolidinones, Pyrimidines, Triazoles. rsc.orgnih.gov | Reaction of N-(BT-2-yl)-N'-(Aryl)thioureas with chloroacetyl chloride. nih.gov |

| Aryl Ring Substitution | Introducing new functional groups onto the phenyl ring. | Halogenated, nitrated, or acylated aryl thioureas. | Reaction of 6-nitro-2ABT with ethylisocyanate to form a nitro-substituted urea. nih.gov |

| Side-Chain Elaboration | Modifying the N-alkyl or N-aryl groups. | Thioureas with additional functional groups (e.g., esters, acids). | Acylation of an amino group on a pre-existing thiourea derivative. nih.gov |

| Incorporation into Macrocycles | Building the thiourea unit into a larger cyclic structure. | Cyclophane bis-thioureas. nih.gov | Synthesis of macrocyclic thioureas for catalytic applications. nih.gov |

Strategies for Chiral Induction in Thiourea Synthesis

The synthesis of chiral, non-racemic thioureas is of significant interest, largely due to their widespread application as bifunctional organocatalysts in asymmetric synthesis. mdpi.comrsc.org These catalysts can simultaneously activate an electrophile and a nucleophile through hydrogen bonding, facilitating highly stereoselective transformations. rsc.org

There are two primary strategies for inducing chirality in thiourea synthesis:

Use of Chiral Starting Materials: This is the most direct method, where a chiral amine or a chiral isothiocyanate is used in the standard synthesis. mdpi.comnih.gov A vast number of chiral thioureas have been prepared from readily available chiral amines, such as those derived from Cinchona alkaloids, amino acids, or (1R,2R)-diaminocyclohexane. mdpi.comnih.gov For example, reacting (1R,2R)-diaminocyclohexane with two equivalents of an aryl isothiocyanate yields C₂-symmetric bis-thioureas. nih.gov

Asymmetric Catalysis: This involves creating a chiral center within the thiourea molecule or its precursor using a chiral catalyst. More commonly, however, achiral thioureas are modified in a subsequent step that is catalyzed asymmetrically. A more recent and advanced approach is the catalytic synthesis of enantioenriched thioureas through desymmetrization. For instance, N-heterocyclic carbene (NHC) catalysis has been used for the desymmetrizative amidation of axially prochiral biaryl dialdehydes to provide access to structurally diverse axially chiral thioureas with excellent enantioselectivity. rsc.org

Bifunctional thiourea catalysts, often derived from chiral backbones, are themselves exemplary products of these synthetic strategies and are pivotal in catalyzing reactions like the aza-Henry, Michael addition, and Strecker synthesis with high levels of enantiocontrol. acs.orglibretexts.orgjst.go.jp

Multi-component Reactions Incorporating Thiourea Moieties

Multi-component reactions (MCRs) are powerful tools in synthetic organic chemistry, enabling the construction of complex molecules in a single step from three or more starting materials. tcichemicals.com This approach is characterized by high atom economy and efficiency, as it minimizes the number of sequential steps and purification procedures typically required in traditional multi-step syntheses. tcichemicals.comnih.gov In the context of thiourea synthesis, MCRs offer a convergent and versatile strategy for creating diverse libraries of these valuable compounds. rsc.org

One of the most prominent MCRs is the Ugi four-component reaction (Ugi-4CR), which typically involves an aldehyde, an amine, a carboxylic acid, and an isocyanide to produce α-aminoacyl amide derivatives. nih.govorganic-chemistry.org While the classic Ugi reaction does not directly yield a thiourea, variations and related isocyanide-based MCRs can be adapted to incorporate the thiourea moiety. For instance, by using a thiocarboxylic acid in place of a carboxylic acid, the reaction can produce α-acylaminothiocarbonamides. nih.gov

Another significant isocyanide-based MCR is the Passerini reaction, a three-component reaction between an isocyanide, a carbonyl compound (aldehyde or ketone), and a carboxylic acid, which yields an α-acyloxy amide. wikipedia.orgorganic-chemistry.org Similar to the Ugi reaction, modifications to the Passerini reaction can allow for the incorporation of sulfur-containing functional groups.

For the direct synthesis of thiourea derivatives, specific multi-component strategies have been developed. A notable example is the three-component reaction of an amine, an isocyanide, and elemental sulfur, which provides a direct and atom-economical route to thioureas. organic-chemistry.org This method avoids the handling of unstable or toxic isothiocyanates by generating the thiourea functionality in situ.

Applying these principles to the synthesis of this compound, a hypothetical three-component reaction can be proposed. This reaction would involve tert-butyl isocyanide, 3-methylaniline, and a sulfur source, such as elemental sulfur. The reaction would likely be catalyzed or promoted to facilitate the formation of the C-N and C=S bonds in a single pot.

The proposed mechanism for this reaction would likely initiate with the reaction between the amine (3-methylaniline) and sulfur to form a reactive intermediate. This intermediate would then be trapped by the isocyanide (tert-butyl isocyanide) through nucleophilic attack, leading to the formation of the final thiourea product. This approach offers the advantages of operational simplicity and the use of readily available starting materials.

Below is a table summarizing the proposed multi-component synthesis of this compound, alongside a known general MCR for thiourea synthesis for comparison.

| Reaction | Components | Solvent | Conditions | Product | Yield | Reference |

| Proposed Synthesis of Target Compound | 1. tert-Butyl isocyanide2. 3-Methylaniline3. Elemental Sulfur | Dichloromethane (DCM) or Acetonitrile (MeCN) | Room temperature to gentle heating | This compound | High (expected) | Based on organic-chemistry.org |

| General Three-Component Thiourea Synthesis | 1. Isocyanide2. Aliphatic Amine3. Elemental Sulfur | Dichloromethane (DCM) | Room Temperature | N,N'-Disubstituted Thiourea | Excellent | organic-chemistry.org |

| Ugi-type reaction with thiocarboxylic acid | 1. Aldehyde2. Amine3. Isocyanide4. Thiocarboxylic Acid | Methanol (MeOH) | Room Temperature | α-Acylaminothiocarbonamide | Moderate to Good | nih.govtandfonline.com |

This interactive table provides a clear overview of the potential MCR strategy for synthesizing the target compound, highlighting the versatility of multi-component reactions in generating thiourea derivatives.

Comprehensive Structural Elucidation and Spectroscopic Characterization of 1 Tert Butyl 3 3 Methylphenyl Thiourea

Single-Crystal X-ray Diffraction Analysis

Molecular Conformation and Torsional Angles

The conformation of thiourea (B124793) derivatives is largely dictated by the nature of their substituents and the rotational freedom around several key bonds. The central thiourea moiety (–NH–C(S)–NH–) provides a framework whose geometry is influenced by steric and electronic factors.

In substituted thioureas, the conformation is often described by the torsional angles involving the phenyl ring and the thiourea backbone. For a closely related compound, 3-acetyl-1-(3-methylphenyl)thiourea , X-ray diffraction studies have revealed specific orientations. nih.gov In this analogue, the side chain is oriented with respect to the phenyl ring with torsion angles of C2–C1–N1–C7 = -168.76 (14)° and C6–C1–N1–C7 = 14.71 (24)°. nih.gov This indicates that the thiourea group is nearly coplanar with the phenyl ring, a common feature in N-aryl thioureas that allows for electronic delocalization.

For 1-tert-butyl-3-(3-methylphenyl)thiourea, a similar near-planar arrangement between the 3-methylphenyl group and the thiourea core is anticipated. The bulky tert-butyl group, however, will impose significant steric hindrance, influencing the conformation around the N(tert-butyl)–C(S) bond. It is expected that the molecule will adopt a conformation that minimizes steric repulsion between the tert-butyl group and the sulfur atom, as well as the 3-methylphenyl ring. Typically, the two N-H bonds in such structures are found to be in an anti conformation relative to each other. nih.gov

Table 1: Expected Torsional Angles in this compound based on Analogous Compounds This table presents expected values based on crystallographic data from closely related structures.

| Torsional Angle | Expected Value (°) | Significance |

|---|---|---|

| C(aryl)-C(aryl)-N-C(S) | ~15° or ~170° | Describes the rotation of the thiourea group relative to the phenyl ring. |

| C(aryl)-N-C(S)-N(alkyl) | ~180° | Defines the planarity of the thiourea backbone. |

| N-C(S)-N-C(alkyl) | Variable | Influenced by the steric bulk of the tert-butyl group. |

Intermolecular Interactions: Hydrogen Bonding and Supramolecular Architectures

Hydrogen bonding is a defining feature in the crystal engineering of urea (B33335) and thiourea derivatives, governing their assembly into predictable supramolecular structures. nih.gov The N-H groups of the thiourea moiety act as hydrogen bond donors, while the sulfur atom is a competent hydrogen bond acceptor.

In the solid state, N,N'-disubstituted thioureas commonly form centrosymmetric dimers through pairs of N–H···S hydrogen bonds, creating a characteristic R²₂(8) graph set motif. This interaction is a robust and frequently observed synthon in the crystal structures of thioureas. In the case of 3-acetyl-1-(3-methylphenyl)thiourea, molecules are linked via N—H···S hydrogen bonds. nih.gov

Table 2: Typical Hydrogen Bond Parameters in Substituted Thioureas This table shows typical ranges for hydrogen bond geometries observed in related crystal structures.

| Interaction Type | D-H···A Angle (°) | H···A Distance (Å) | D···A Distance (Å) |

|---|---|---|---|

| N–H···S | 150 - 180 | 2.4 - 2.8 | 3.3 - 3.7 |

| N–H···O (in analogues) | 130 - 180 | 1.9 - 2.2 | 2.6 - 3.0 |

Polymorphism and Crystallization Studies

Polymorphism, the ability of a compound to exist in more than one crystalline form, is a known phenomenon in disubstituted thiourea compounds. researchgate.net Different polymorphs can arise from variations in molecular conformation (conformational polymorphism) or different hydrogen bonding patterns and packing arrangements. These different forms can exhibit distinct physical properties.

Currently, there are no specific studies on the polymorphism or detailed crystallization behavior of this compound reported in the scientific literature. The potential for this compound to form different conformers (e.g., cis/trans arrangements of the N-H protons relative to the C=S bond) suggests that polymorphism could be possible under different crystallization conditions, such as varying solvents or temperatures. Further experimental investigation would be required to identify and characterize any potential polymorphic forms.

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for confirming the chemical structure, connectivity, and dynamic behavior of molecules in solution.

1D and 2D NMR Techniques for Connectivity and Dynamics

One-dimensional (¹H and ¹³C) and two-dimensional (e.g., COSY, HSQC, HMBC) NMR experiments provide a complete picture of the molecular structure.

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the protons of the tert-butyl group, the methyl group on the phenyl ring, the aromatic protons, and the two N-H protons. The tert-butyl protons would appear as a sharp singlet, significantly upfield, due to the nine equivalent protons. The methyl group protons would also be a singlet. The aromatic protons of the 3-methylphenyl group would present as a complex multiplet pattern in the aromatic region. The N-H protons are expected to appear as broad singlets, and their chemical shifts can be sensitive to solvent, concentration, and temperature due to hydrogen bonding and chemical exchange.

¹³C NMR: The carbon NMR spectrum would corroborate the structure with signals for the thiocarbonyl carbon (C=S), which is typically found significantly downfield (~180 ppm). Signals for the quaternary and methyl carbons of the tert-butyl group, the methyl carbon on the phenyl ring, and the distinct aromatic carbons would also be present.

While specific experimental NMR data for this compound is not published, data from the analogous compound tert-butyl m-tolylcarbamate (the oxygen-containing counterpart) can provide estimated chemical shifts. rsc.org

Table 3: Predicted ¹H and ¹³C NMR Chemical Shifts (ppm) for this compound Predicted values are based on data from analogous carbamate (B1207046) structures and general knowledge of thiourea spectra. Experimental verification is required.

| Group | Predicted ¹H Shift (ppm) | Predicted ¹³C Shift (ppm) |

|---|---|---|

| C=S | - | ~180 |

| Aromatic C-H | 6.9 - 7.4 | 115 - 140 |

| Aromatic C-N | - | ~139 |

| Aromatic C-CH₃ | - | ~139 |

| NH -Aryl | Broad, variable | - |

| NH -tBu | Broad, variable | - |

| C (CH₃)₃ | - | ~52 |

| C(C H₃)₃ | ~1.5 | ~29 |

| Aryl-C H₃ | ~2.3 | ~21 |

2D NMR: Techniques like HSQC would correlate the proton signals with their directly attached carbons, confirming the assignments for the methyl and aromatic C-H groups. HMBC spectra would show long-range correlations, for instance, from the N-H protons to the thiocarbonyl carbon and nearby aromatic or tert-butyl carbons, definitively establishing the connectivity of the entire molecule.

Solvent Effects on Solution-State Conformation

The conformation and NMR spectra of thiourea derivatives can be significantly influenced by the solvent. researchgate.netagu.edu.bh Protic and hydrogen-bond accepting solvents (like DMSO-d₆ or methanol-d₄) can engage in hydrogen bonding with the N-H protons of the thiourea. This interaction can lead to a downfield shift of the N-H proton resonances compared to their positions in non-polar solvents (like CDCl₃). agu.edu.bh

Furthermore, the solvent can affect the equilibrium between different rotational isomers (rotamers) around the C-N bonds. The energy barrier for this rotation is sensitive to the solvent's polarity and its ability to stabilize different conformations through intermolecular interactions. In DMSO, which is a strong hydrogen-bond acceptor, the interaction with the N-H groups can increase the barrier to rotation, potentially leading to the observation of distinct signals for different conformers at lower temperatures. In contrast, in less interactive solvents, rapid rotation typically leads to time-averaged signals. The study of chemical shifts and line shapes as a function of solvent and temperature can thus provide valuable information on the solution-state dynamics and conformational preferences of this compound.

Vibrational Spectroscopy (Infrared and Raman) for Functional Group Analysis

Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, serves as a powerful tool for the identification of functional groups within a molecule. For this compound, the spectra are characterized by vibrational modes originating from the tert-butyl group, the 3-methylphenyl ring, and the central thiourea moiety. The analysis of these spectra allows for a detailed confirmation of the compound's structural components.

The N-H stretching vibrations of the secondary amine groups in the thiourea core are typically observed in the region of 3100-3400 cm⁻¹. These bands can be broadened due to hydrogen bonding. The C-H stretching vibrations are bifurcated into aromatic and aliphatic regions. Aromatic C-H stretches from the methylphenyl group are expected to appear at wavenumbers above 3000 cm⁻¹, while the aliphatic C-H stretches from the tert-butyl and methyl substituents are found just below 3000 cm⁻¹.

The region between 1600 cm⁻¹ and 1000 cm⁻¹ is particularly diagnostic for the thiourea and phenyl groups. The aromatic C=C stretching vibrations of the phenyl ring typically produce a series of bands between 1600 cm⁻¹ and 1450 cm⁻¹. The thiourea core gives rise to several characteristic, and often coupled, vibrations. The C-N stretching and N-H bending modes are prominent in the 1550-1400 cm⁻¹ range. The C=S stretching vibration is known to be heavily coupled with other modes, particularly C-N stretching, and can be difficult to assign definitively. researchgate.net In many thiourea derivatives, this coupled mode appears in the 850-600 cm⁻¹ region. researchgate.netresearchgate.net Other significant bands include those corresponding to in-plane and out-of-plane C-H bending for both the aliphatic and aromatic groups.

The key vibrational frequencies and their corresponding functional group assignments for this compound, based on characteristic group frequencies of similar compounds, are summarized in the table below.

Table 1: Characteristic Vibrational Frequencies for this compound

| Frequency Range (cm⁻¹) | Vibrational Mode | Functional Group |

|---|---|---|

| 3400-3100 | N-H Stretching | Thiourea (-NH) |

| 3100-3000 | C-H Stretching | Aromatic (Phenyl Ring) |

| 2980-2850 | C-H Stretching | Aliphatic (Tert-butyl, Methyl) |

| 1610-1580 | C=C Stretching | Aromatic (Phenyl Ring) |

| 1550-1450 | C-N Stretching / N-H Bending | Thiourea Moiety |

| 1470-1430 | C-H Asymmetric Bending | Aliphatic (-CH₃) |

| 1365 | C-H Symmetric Bending | Aliphatic (Tert-butyl) |

| 850-700 | C=S Stretching (Coupled) | Thiourea (-C=S) |

High-Resolution Mass Spectrometry for Molecular Formula Confirmation and Fragmentation Patterns

High-Resolution Mass Spectrometry (HRMS) is an indispensable analytical technique for the unambiguous determination of a compound's elemental composition and for elucidating its structure through fragmentation analysis.

For this compound, the molecular formula is C₁₂H₁₈N₂S. The theoretical monoisotopic mass of the neutral molecule is 222.124169 Da. In HRMS analysis, this compound would typically be observed as a protonated molecule, [M+H]⁺, with a theoretical m/z of 223.131994, or as a molecular radical cation, [M]⁺•, with an m/z of 222.124169. The high mass accuracy of HRMS (typically <5 ppm) allows for the experimental mass to be matched to the theoretical mass, thereby confirming the molecular formula and distinguishing it from other potential isobaric compounds.

The fragmentation pattern observed in the mass spectrum provides valuable structural information. The fragmentation of this compound is expected to be dictated by the stability of the resulting ions and neutral losses. A primary and highly characteristic fragmentation pathway for compounds containing a tert-butyl group is the loss of a methyl radical (•CH₃, 15 Da) to form a very stable tertiary carbocation. researchgate.net This [M-15]⁺ ion is often one of the most abundant peaks in the spectrum. Further fragmentation can occur through cleavage at the C-N bonds of the thiourea linkage.

Key proposed fragmentation pathways include:

Loss of a methyl radical: The molecular ion loses a methyl radical from the tert-butyl group, yielding a resonance-stabilized cation at m/z 207.

Formation of tert-butyl cation: Cleavage of the N-C bond can lead to the formation of the stable tert-butyl cation ([C₄H₉]⁺) at m/z 57.

Cleavage of the thiourea core: Fragmentation adjacent to the thiourea group can produce ions corresponding to the 3-methylphenyl isothiocyanate fragment ([C₈H₇NS]⁺•) at m/z 149 or the 3-methylaniline fragment ([C₇H₉N]⁺•) at m/z 107 following rearrangement.

The table below details the proposed major fragments, their elemental compositions, and their calculated exact masses.

Table 2: Proposed HRMS Fragments of this compound

| m/z (Da) | Formula | Fragment Identity |

|---|---|---|

| 222.1242 | [C₁₂H₁₈N₂S]⁺• | Molecular Ion [M]⁺• |

| 207.1007 | [C₁₁H₁₅N₂S]⁺ | [M - CH₃]⁺ |

| 149.0350 | [C₈H₇NS]⁺• | [3-methylphenyl isothiocyanate]⁺• |

| 107.0735 | [C₇H₉N]⁺• | [3-methylaniline]⁺• |

Computational and Theoretical Studies on 1 Tert Butyl 3 3 Methylphenyl Thiourea

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to understanding the molecular properties of 1-Tert-butyl-3-(3-methylphenyl)thiourea at the electronic level. These computational methods provide insights into the molecule's geometry, electronic structure, reactivity, and optical properties.

Density Functional Theory (DFT) for Optimized Geometry and Electronic Structure

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems. For this compound, DFT calculations, often using the B3LYP hybrid functional with a 6-311++G(d,p) basis set, are employed to determine the molecule's most stable three-dimensional conformation (optimized geometry). researchgate.netscispace.comresearchgate.net

The optimization process minimizes the energy of the molecule, providing key structural parameters such as bond lengths, bond angles, and dihedral angles. These theoretical values are often in close agreement with experimental data obtained from techniques like X-ray crystallography. scispace.comresearchgate.netnih.gov The structure of the thiourea (B124793) core is of particular interest, with the C=S and C-N bond lengths providing insight into the degree of electron delocalization within this group. nih.gov

Table 1: Selected Optimized Geometrical Parameters for this compound (Hypothetical Data)

| Parameter | Bond Length (Å) | Parameter | Bond Angle (°) |

| C=S | 1.685 | N-C-N | 117.5 |

| C-N1 | 1.358 | C-N-H | 121.0 |

| C-N2 | 1.372 | S=C-N1 | 122.3 |

| N1-C(tert-butyl) | 1.489 | S=C-N2 | 120.2 |

| N2-C(phenyl) | 1.421 |

The electronic structure analysis reveals the distribution of electrons within the molecule, which is crucial for understanding its chemical behavior. Parameters such as Mulliken atomic charges can be calculated to identify the partial charges on each atom, indicating sites susceptible to electrostatic interactions. scispace.com

Frontier Molecular Orbital (FMO) Analysis and Reactivity Prediction

Frontier Molecular Orbital (FMO) theory is a key concept in predicting the chemical reactivity of a molecule. numberanalytics.comwikipedia.org It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO represents the ability of a molecule to donate electrons (nucleophilicity), while the LUMO represents its ability to accept electrons (electrophilicity). youtube.com

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical parameter for determining molecular stability and reactivity. researchgate.net A smaller energy gap suggests higher reactivity and lower kinetic stability, as less energy is required to excite an electron from the HOMO to the LUMO. numberanalytics.comresearchgate.net For this compound, the HOMO is typically localized over the sulfur and nitrogen atoms of the thiourea group, while the LUMO is often distributed across the phenyl ring.

Global reactivity descriptors, derived from the HOMO and LUMO energies, provide further quantitative measures of reactivity. These include electronegativity (χ), chemical hardness (η), chemical softness (S), and the electrophilicity index (ω). researchgate.net

Table 2: Calculated FMO Energies and Global Reactivity Descriptors (Hypothetical Data)

| Parameter | Value (eV) |

| EHOMO | -6.25 |

| ELUMO | -1.15 |

| Energy Gap (ΔE) | 5.10 |

| Electronegativity (χ) | 3.70 |

| Chemical Hardness (η) | 2.55 |

| Chemical Softness (S) | 0.39 |

| Electrophilicity Index (ω) | 2.68 |

Molecular Electrostatic Potential (MEP) Surface Analysis

The Molecular Electrostatic Potential (MEP) surface provides a visual representation of the charge distribution around a molecule. researchgate.netresearchgate.net It is a valuable tool for predicting how a molecule will interact with other chemical species, particularly in non-covalent interactions like hydrogen bonding. nih.gov The MEP map uses a color scale to indicate different potential regions. Typically, red indicates regions of negative electrostatic potential (electron-rich, susceptible to electrophilic attack), while blue indicates regions of positive electrostatic potential (electron-poor, susceptible to nucleophilic attack). nih.govresearchgate.net

For this compound, the MEP surface would show a significant negative potential (red) around the sulfur atom of the thiourea group, highlighting its role as a primary site for hydrogen bond acceptance. researchgate.net The regions around the N-H protons would exhibit a positive potential (blue), indicating their function as hydrogen bond donors. The phenyl ring generally shows a neutral (green) to slightly negative potential due to the delocalized π-electrons. nih.gov

Non-Linear Optical (NLO) Properties and Related Theoretical Parameters

Thiourea derivatives are known to exhibit Non-Linear Optical (NLO) properties, which are of interest for applications in optoelectronics and photonics. researchgate.netresearchgate.net Computational methods can predict these properties by calculating the dipole moment (μ), linear polarizability (α), and the first-order hyperpolarizability (β). nih.gov

A large value for the first-order hyperpolarizability (β) indicates a strong NLO response. nih.gov This property is often associated with molecules that have a significant intramolecular charge transfer, which can be influenced by the presence of electron-donating and electron-withdrawing groups. In this compound, the thiourea moiety and the substituted phenyl ring can contribute to a charge asymmetry that enhances NLO properties. The HOMO-LUMO energy gap is also related to NLO activity; a smaller gap often correlates with a larger hyperpolarizability. nih.gov

Table 3: Calculated NLO Properties (Hypothetical Data)

| Parameter | Value |

| Dipole Moment (μ) | 4.5 D |

| Linear Polarizability (α) | 2.8 x 10-23 esu |

| First-Order Hyperpolarizability (β) | 1.5 x 10-30 esu |

Molecular Dynamics Simulations

Molecular Dynamics (MD) simulations are computational methods used to study the physical movements of atoms and molecules over time. These simulations provide detailed information on the conformational dynamics and stability of this compound in different environments. researchgate.net

Conformational Dynamics and Stability in Various Environments

MD simulations can model the behavior of this compound in the gas phase, in solution (e.g., water, ethanol), or in a condensed phase to understand its conformational flexibility. elifesciences.orgnih.govmdpi.com The molecule's trajectory over time reveals the accessible conformations and the energy barriers between them.

Key analyses from MD simulations include Root Mean Square Deviation (RMSD) to assess the stability of the molecule's structure over the simulation time and Root Mean Square Fluctuation (RMSF) to identify which parts of the molecule are more flexible. For this compound, simulations would likely show significant rotational freedom around the C-N single bonds, allowing the tert-butyl and methylphenyl groups to adopt various orientations. The stability of intramolecular hydrogen bonds, if any, can also be monitored throughout the simulation. mdpi.com

By performing simulations in different solvents, one can study how the environment affects the conformational preferences and stability of the molecule. For instance, polar solvents might stabilize certain conformations through hydrogen bonding or other electrostatic interactions. researchgate.net

Ligand-Target Interaction Dynamics (In Silico)

In silico molecular dynamics (MD) simulations are a powerful tool to understand the dynamic behavior of a ligand when interacting with a biological target. For this compound, such a study would involve docking the molecule into the active site of a relevant protein target. Following docking, MD simulations would be performed to observe the stability of the ligand-protein complex over time.

Key analyses in such a study would include:

Root Mean Square Deviation (RMSD): To assess the stability of the protein and the ligand throughout the simulation.

Root Mean Square Fluctuation (RMSF): To identify the flexibility of different regions of the protein upon ligand binding.

Hydrogen Bond Analysis: To determine the key hydrogen bond interactions between this compound and the protein's amino acid residues, and their persistence over the simulation time.

Binding Free Energy Calculations: Employing methods like Molecular Mechanics/Poisson-Boltzmann Surface Area (MM/PBSA) or Molecular Mechanics/Generalized Born Surface Area (MM/GBSA) to estimate the binding affinity of the compound to its target.

Without experimental or computational data on the specific biological targets of this compound, a detailed analysis of its interaction dynamics remains speculative.

Quantitative Structure-Activity Relationship (QSAR) and Cheminformatics

QSAR studies are fundamental in medicinal chemistry for establishing a mathematical relationship between the chemical structure of a series of compounds and their biological activity. farmaciajournal.com Cheminformatics tools are employed to calculate molecular descriptors that quantify various aspects of a molecule's structure.

For this compound, a QSAR study would require a dataset of its analogues with corresponding biological activity data. The general workflow would involve:

Data Set Preparation: Assembling a series of thiourea derivatives with structural variations and their measured biological activities.

Descriptor Calculation: Computing a wide range of molecular descriptors, including constitutional, topological, geometrical, and quantum-chemical descriptors.

Model Development: Using statistical methods like Multiple Linear Regression (MLR), Partial Least Squares (PLS), or machine learning algorithms to build a predictive model.

Model Validation: Rigorously validating the model's predictive power using internal and external validation techniques.

The absence of a curated dataset of analogues for this compound with associated biological data precludes the development of a specific QSAR model.

Development of Predictive Models for Biological Interactions

Building upon QSAR principles, predictive models for the biological interactions of this compound would aim to forecast its activity against various biological targets. These models are crucial for prioritizing compounds for synthesis and experimental testing. A typical 3D-QSAR study, for instance, would involve Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) to correlate the 3D structural features of molecules with their biological activity. nih.gov

The development of such models is contingent on the availability of a robust dataset of structurally related compounds with well-defined biological activity, which is currently not available for this compound.

Virtual Screening Methodologies for Novel Analogues

Virtual screening is a computational technique used in drug discovery to search large libraries of small molecules in order to identify those structures which are most likely to bind to a drug target. nih.gov For this compound, both ligand-based and structure-based virtual screening approaches could be employed to discover novel analogues.

Ligand-Based Virtual Screening: This would involve using the known structure of this compound as a template to search for similar molecules in chemical databases. Similarity searching is based on 2D fingerprints or 3D shape and pharmacophore models.

Structure-Based Virtual Screening: If a 3D structure of a relevant biological target were known, molecular docking could be used to screen large compound libraries to identify potential binders.

The successful application of these methodologies hinges on having a validated starting point, either a known active compound or a well-characterized target structure, which is not documented for this compound.

Reaction Pathway Energetics and Transition State Analysis

Computational chemistry, particularly Density Functional Theory (DFT), is instrumental in elucidating reaction mechanisms by calculating the energetics of reaction pathways and characterizing transition states. scispace.comnih.gov For the synthesis or chemical transformations of this compound, these studies would provide valuable insights into the reaction feasibility and kinetics.

A computational study on its reaction pathway would typically involve:

Geometry Optimization: Calculating the optimized geometries of reactants, intermediates, transition states, and products.

Frequency Calculations: To confirm that optimized structures correspond to energy minima (reactants, products, intermediates) or first-order saddle points (transition states) on the potential energy surface.

Intrinsic Reaction Coordinate (IRC) Calculations: To verify that a transition state connects the correct reactants and products.

Calculation of Activation Energies: Determining the energy barrier for each step of the reaction, which is crucial for understanding the reaction rate.

A search of the available literature did not yield any studies that have performed such a detailed computational analysis on the reaction pathways involving this compound.

Chemical Reactivity and Mechanistic Investigations of 1 Tert Butyl 3 3 Methylphenyl Thiourea

Oxidation Reactions and Associated Mechanisms

Thioureas are readily oxidized by various oxidizing agents, and the nature of the product is highly dependent on the oxidant used and the reaction conditions. tandfonline.comtandfonline.com The sulfur atom in 1-tert-butyl-3-(3-methylphenyl)thiourea is the primary site of oxidation.

Common oxidation pathways for substituted thioureas include:

Formation of Disulfides: Mild oxidizing agents, such as iodine or hydrogen peroxide in controlled conditions, typically lead to the formation of formamidine (B1211174) disulfides. wikipedia.orgwikipedia.org The reaction involves the coupling of two thiourea (B124793) molecules through a disulfide bond. For this compound, this would result in a dimeric cation where the two units are linked by an S-S bond. The general mechanism proceeds via the oxidation of the sulfur atom. wikipedia.org

Oxidation to Urea (B33335) Derivatives: Stronger oxidizing conditions can lead to the complete replacement of the sulfur atom with an oxygen atom, a process known as desulfurization, yielding the corresponding urea, 1-tert-butyl-3-(3-methylphenyl)urea. tandfonline.comtandfonline.com This transformation is significant as it converts the thiourea into its more biologically benign oxygen analog. tandfonline.com

Formation of Sulfur Oxides: Aggressive oxidation can lead to the formation of various sulfur oxides and ultimately sulfate (B86663) ions. tandfonline.comacs.org

The mechanism of oxidation often involves the initial formation of a radical cation on the sulfur atom, which can then dimerize or react further with the oxidant. The specific pathway and final products are influenced by factors such as pH, temperature, and the nature of the substituents on the nitrogen atoms. tandfonline.comwikipedia.org Electrochemical studies on thiourea compounds show that oxidation can occur on electrode surfaces, with the potential required for oxidation being dependent on the electrode material and the solvent system. psu.edu

| Oxidizing Agent | Typical Product Class | Plausible Product Name |

|---|---|---|

| Iodine (I₂) | Formamidine Disulfide | Corresponding dimeric disulfide cation |

| Hydrogen Peroxide (H₂O₂) | Thiourea Dioxide / Urea | 1-Tert-butyl-3-(3-methylphenyl)urea |

| Potassium Permanganate (KMnO₄) | Urea / Sulfur Oxides | 1-Tert-butyl-3-(3-methylphenyl)urea and sulfate ions |

Cyclization Reactions Leading to Heterocyclic Compounds

The thiourea moiety is a valuable building block in the synthesis of various heterocyclic compounds. This compound can undergo intramolecular cyclization reactions, often facilitated by the presence of other reactive groups or by reaction with suitable polyfunctional reagents. researchgate.net

Oxidative cyclization is one such pathway where oxidation of the thiourea can lead to the formation of novel cyclized products. tandfonline.comtandfonline.com For instance, reaction with α-haloketones is a classic method for synthesizing 2-aminothiazole (B372263) derivatives. In the case of this compound, reaction with a suitable α-haloketone would lead to the formation of a substituted thiazole.

Furthermore, N-acyl or N-allyl substituted thioureas can undergo intramolecular cyclization to form various five- or six-membered heterocyclic rings. researchgate.net If this compound were functionalized with an appropriate group, it could serve as a precursor for a wide range of heterocyclic systems, leveraging the nucleophilicity of its sulfur and nitrogen atoms.

Coordination Chemistry and Metal Complex Formation

Thiourea and its derivatives are excellent ligands in coordination chemistry due to the presence of both soft (sulfur) and hard (nitrogen) donor atoms. isca.menih.govuobasrah.edu.iq This allows this compound to form stable complexes with a wide variety of transition metals. isca.mematerialsciencejournal.org

This compound can exhibit different coordination modes:

Monodentate S-coordination: The most common binding mode for thioureas is through the sulfur atom, which acts as a soft Lewis base. isca.memdpi.com This makes it a particularly good ligand for soft or borderline metal ions like Cu(I), Ag(I), Au(I), Pd(II), Pt(II), and Hg(II). uobasrah.edu.iqmdpi.comnih.gov In many cases of complexation with Cu(II) salts, the thiourea ligand can act as a reducing agent, resulting in the formation of a Cu(I) complex. uobasrah.edu.iq

Bidentate N,S-chelation: In some cases, particularly after deprotonation of one of the nitrogen atoms, the ligand can act as a bidentate chelator, binding through both a nitrogen and the sulfur atom. mdpi.comnih.gov This mode of coordination forms a stable chelate ring with the metal center.

The selectivity for metal ions is largely governed by the Hard and Soft Acids and Bases (HSAB) principle. The soft sulfur donor shows a preference for soft metal ions, while the harder nitrogen donors would have a greater affinity for hard metal ions, although N-coordination is less common unless chelation is involved.

The coordination of this compound to a metal center induces significant changes in its structural and electronic properties. cardiff.ac.ukrsc.org

Structural Properties: X-ray crystallography studies on related thiourea-metal complexes have revealed a variety of coordination geometries, including linear, trigonal planar, tetrahedral, square planar, and octahedral. nih.govrsc.orgmdpi.com Upon S-coordination, the C=S bond length typically increases, while the C-N bond lengths may decrease, indicating a delocalization of electron density within the thiourea backbone. nih.govresearchgate.net Infrared (IR) spectroscopy is a key tool for studying this, as the ν(C=S) stretching frequency shifts upon coordination. researchgate.net

Electronic Properties: The electronic properties of the complexes are a combination of the contributions from the metal ion and the ligand. UV-Vis spectroscopy reveals ligand-to-metal or metal-to-ligand charge transfer bands, in addition to d-d transitions for transition metal complexes. researchgate.net Sulfur K-edge X-ray absorption spectroscopy (XAS) can be used to directly probe the covalency of the metal-sulfur bond, providing quantitative insight into the electronic structure of the coordinated ligand. nih.govresearchgate.net

| Metal Ion | Typical Geometry | Coordination Mode | Key Spectroscopic Feature (IR) |

|---|---|---|---|

| Cu(I), Ag(I) | Linear, Trigonal, Tetrahedral | Monodentate (S) | Shift of ν(C=S) to lower frequency |

| Ni(II), Pd(II), Pt(II) | Square Planar, Tetrahedral | Monodentate (S) or Bidentate (N,S) | Shift of ν(C=S) and appearance of ν(M-S) |

| Co(II), Zn(II) | Tetrahedral, Octahedral | Monodentate (S) | Shift of ν(C=S) |

The N-H protons of this compound are capable of forming strong hydrogen bonds. In the solid state, substituted thioureas often form hydrogen-bonded dimers or chains, with N-H···S interactions being a common motif. tandfonline.comresearchgate.net When this ligand is incorporated into a metal complex, these hydrogen bonding capabilities are retained. This allows the individual complex units to self-assemble into larger, ordered supramolecular structures. These assemblies can be one-, two-, or three-dimensional networks, where the metal coordination dictates the primary structure and the hydrogen bonds direct the secondary, supramolecular organization.

Organocatalytic Activity and Mechanistic Pathways

Thiourea derivatives have emerged as a powerful class of organocatalysts, primarily functioning as hydrogen-bond donors. wikipedia.orgconicet.gov.ar The catalytic activity of this compound stems from the ability of its two N-H groups to act in concert to activate electrophilic substrates.

The primary mechanistic pathway involves dual hydrogen-bond activation . acs.orgrsc.orgmdpi.com The thiourea catalyst binds to a substrate, such as a ketone, aldehyde, or imine, through two hydrogen bonds from its N-H groups to a heteroatom (e.g., oxygen or nitrogen) on the substrate. This interaction polarizes the substrate, increasing its electrophilicity and making it more susceptible to nucleophilic attack. This mode of activation is central to a wide range of asymmetric reactions, including Michael additions, Friedel-Crafts alkylations, and aldol (B89426) reactions. mdpi.com

In some cases, thioureas can also act as Brønsted acid catalysts, where one of the N-H protons is transferred to the substrate. acs.org The acidity of the N-H protons, and thus the catalytic activity, is tuned by the electronic nature of the substituents on the nitrogen atoms. The electron-donating nature of the tert-butyl and methylphenyl groups in this compound influences its hydrogen-bonding strength and steric profile, which in turn dictates its efficacy and selectivity in organocatalytic transformations. Mechanistic investigations using techniques like kinetic isotope effects, NMR spectroscopy, and computational studies have been crucial in elucidating these pathways. acs.orgnih.gov

Hydrogen Bonding Catalysis in Organic Transformations

Thiourea derivatives are recognized as highly effective hydrogen-bond-donating organocatalysts. Their catalytic prowess stems from the ability of the two N-H protons to form a bidentate hydrogen-bonding interaction with electrophilic substrates, particularly those containing carbonyl, nitro, or imine functionalities. This dual hydrogen bond serves to activate the electrophile, lowering its LUMO (Lowest Unoccupied Molecular Orbital) and making it more susceptible to nucleophilic attack.

The general mechanism involves the thiourea molecule acting as a Lewis acid mimic, stabilizing the transition state of the reaction. The strength of this hydrogen bonding, and thus the catalytic activity, is heavily influenced by the electronic nature of the substituents on the nitrogen atoms. Electron-withdrawing groups on the aryl rings of a thiourea catalyst increase the acidity of the N-H protons, leading to stronger hydrogen bonds and enhanced catalytic rates.

For a compound like this compound, the electronic effect of the 3-methylphenyl (m-tolyl) group is modestly electron-donating, which would theoretically result in a lower catalytic activity compared to thioureas bearing electron-withdrawing groups, such as the well-known Schreiner's catalyst, N,N′-bis[3,5-bis(trifluoromethyl)phenyl]thiourea. The bulky tert-butyl group can also play a significant role in defining the steric environment around the catalytic core.

Common organic transformations catalyzed by thioureas through this activation mode include:

Michael Additions: Activation of α,β-unsaturated carbonyls or nitroalkenes towards attack by nucleophiles.

Diels-Alder Reactions: Activation of dienophiles.

Strecker Reactions: Activation of imines towards cyanide addition.

Friedel-Crafts Alkylations: Activation of various electrophiles.

However, specific studies quantifying the effectiveness of this compound in these or other transformations, including reaction yields, rates, and mechanistic details, are not present in the reviewed literature.

Role in Asymmetric Synthesis and Enantioselective Reactions

The application of thioureas in asymmetric synthesis is a cornerstone of modern organocatalysis. To achieve enantioselectivity, the thiourea moiety is typically incorporated into a chiral scaffold. This chiral backbone creates a stereochemically defined pocket around the hydrogen-bonding site. When the electrophile binds to the thiourea, the chiral environment dictates the facial selectivity of the nucleophilic attack, leading to the preferential formation of one enantiomer of the product.

Often, these catalysts are "bifunctional," containing both the thiourea (Lewis acidic) site and a basic site (e.g., a tertiary amine) within the same molecule. This allows for the simultaneous activation of both the electrophile (via hydrogen bonding) and the nucleophile (via deprotonation or hydrogen bonding), leading to highly organized, enantioselective transition states.

The structure of this compound itself is achiral. Therefore, it could only be used to induce enantioselectivity if it were part of a more complex chiral catalytic system, for example, as a co-catalyst or as a ligand for a chiral metal complex. There are no published reports of its use in such a capacity. Consequently, no data on its performance in enantioselective reactions, such as enantiomeric excess (ee) values for specific transformations, could be found.

Investigation of Biological Interactions and Molecular Mechanisms Pre Clinical, in Vitro and in Vivo Animal Models Only

Enzyme Inhibition and Activation Studies

The thiourea (B124793) scaffold is a recognized pharmacophore in the design of enzyme inhibitors. mdpi.com While direct enzymatic studies on 1-Tert-butyl-3-(3-methylphenyl)thiourea are not extensively documented, research on structurally similar compounds provides insight into its potential enzyme modulation capabilities.

Notably, studies on other tert-butyl containing thiourea derivatives have shown activity against cholinesterases. One investigation of various unsymmetrical thiourea derivatives tested 1-tert-butyl-3-cyclohexylthiourea for its anti-cholinesterase activity against acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). mdpi.comnih.govresearchgate.net Although this specific compound showed high IC50 values (>100 µg/mL), indicating weak inhibition, other derivatives in the same study demonstrated potent activity, suggesting that structural modifications significantly impact inhibitory potential. mdpi.comresearchgate.net For instance, 1-(3-chlorophenyl)-3-cyclohexylthiourea showed IC50 values of 50 µg/mL and 60 µg/mL against AChE and BChE, respectively. mdpi.comnih.govresearchgate.net The general class of tert-butylphenylthiourea derivatives has been noted for its enzyme inhibitory properties. mdpi.com

The broader family of thiourea derivatives has been evaluated against various other enzymes. For example, several synthetic thioureas have demonstrated inhibitory potential against α-amylase and α-glucosidase, enzymes relevant to carbohydrate metabolism. nih.gov Similarly, activity against enzymes like urease and bacterial DNA gyrase has also been reported for various thiourea compounds. nih.govnih.gov

| Compound | Target Enzyme | IC50 (µg/mL) | Reference |

|---|---|---|---|

| 1-(3-chlorophenyl)-3-cyclohexylthiourea | Acetylcholinesterase (AChE) | 50 | mdpi.comresearchgate.net |

| 1-(3-chlorophenyl)-3-cyclohexylthiourea | Butyrylcholinesterase (BChE) | 60 | mdpi.comresearchgate.net |

| 1-(1,1-dibutyl)-3-phenylthiourea | Acetylcholinesterase (AChE) | 58 | mdpi.com |

| 1-(1,1-dibutyl)-3-phenylthiourea | Butyrylcholinesterase (BChE) | 63 | mdpi.com |

The mechanism by which thiourea derivatives inhibit enzymes often involves interactions with the enzyme's active site. Kinetic studies of 1-aroyl-3-[3-chloro-2-methylphenyl] thiourea hybrids against urease revealed a non-competitive mode of inhibition, suggesting the inhibitor binds to a site other than the active site, altering the enzyme's conformation and reducing its catalytic efficiency. nih.gov The specific mechanistic basis for this compound has not been elucidated.

Molecular docking and simulation are powerful tools for understanding the interactions between inhibitors and their target enzymes at the molecular level. While no specific docking studies for this compound were identified, research on analogous compounds provides valuable models for its potential binding modes.

Docking studies of cholinesterase inhibitors have shown that the thiourea core can form crucial hydrogen bonds and hydrophobic interactions within the enzyme's active site. nih.gov For example, the docking of 1-(3-chlorophenyl)-3-cyclohexylthiourea with AChE and BChE was performed to correlate experimental inhibition data with binding interactions. mdpi.comresearchgate.net Similarly, docking analyses of thiourea derivatives targeting bacterial enzymes, such as DNA gyrase and Mycobacterium tuberculosis enoyl reductase, have highlighted the importance of the thiourea moiety in anchoring the molecule within the binding pocket through hydrogen bonds with key amino acid residues like Met 98. nih.govfip.orgnih.gov These computational studies suggest that the N-H protons and the sulfur atom of the thiourea group are critical for forming stabilizing interactions with the target protein. ksu.edu.trresearchgate.netresearchgate.net

Cellular Level Mechanistic Investigations (Non-human cell lines)

Investigations at the cellular level reveal the broader biological impact of a compound, linking molecular interactions to cellular outcomes.

Research on certain complex thiourea derivatives has demonstrated significant effects on fundamental cellular pathways. For instance, a symmetrical 1,3-phenyl bis-thiourea derivative was found to be cytotoxic to multiple cancer cell lines at nanomolar concentrations. nih.govnih.gov Its mechanism of action involved the direct inhibition of tubulin polymerization, a key process for microtubule formation. This interference with microtubule function led to a halt in mitosis at the prometaphase stage, ultimately causing cell death through apoptosis. nih.govnih.gov This prolonged cell cycle arrest is a characteristic mechanism of tubulin-binding agents that leads to mitotic catastrophe. nih.gov

Thiourea derivatives are widely recognized for their broad-spectrum antimicrobial properties. mdpi.com A variety of studies have demonstrated their efficacy against clinically relevant bacteria and fungi.

In terms of antibacterial activity, certain thiourea derivatives have shown potent effects against Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA). One study reported a thiourea derivative, TD4, with a minimum inhibitory concentration (MIC) ranging from 2–16 µg/mL against various S. aureus strains. nih.gov The mechanism for this compound involved the disruption of the bacterial cell wall's integrity. nih.gov Other research on phenylthiazoles containing a tert-butyl moiety also showed promising activity against MRSA, with MIC values as low as 4 µg/mL. nih.gov

Antifungal activity is also a prominent feature of this class of compounds. Thiourea derivatives have been tested against a range of fungal pathogens, including various Candida species. mdpi.com Molecules incorporating a 3-(trifluoromethyl)phenyl moiety have been noted for their strong inhibitory effect on Gram-positive pathogens. researchgate.net

| Compound Class/Derivative | Pathogen | Activity (MIC) | Reference |

|---|---|---|---|

| Thiourea derivative (TD4) | MRSA (ATCC 43300) | 8 µg/mL | nih.gov |

| Thiourea derivative (TD4) | Enterococcus faecalis (ATCC 29212) | 4 µg/mL | nih.gov |

| tert-Butylphenylthiazole derivative | MRSA (USA300) | 4 µg/mL | nih.gov |

| tert-Butylphenylthiazole derivative | Candida albicans | 4–16 µg/mL | nih.gov |

Many thiourea derivatives have been identified as potent antioxidants. mdpi.comresearchgate.net Their ability to scavenge free radicals has been demonstrated through various in vitro assays, such as the 2,2-diphenyl-1-picrylhydrazyl (DPPH) and 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) radical scavenging assays. nih.govresearchgate.nethueuni.edu.vn

For example, a study comparing 1,3-diphenyl-2-thiourea (DPTU) and 1-benzyl-3-phenyl-2-thiourea (BPTU) found that DPTU was a significantly better radical scavenger. researchgate.nethueuni.edu.vn The IC50 values for DPTU were 0.710 mM in the DPPH assay and 0.044 mM in the ABTS assay. researchgate.nethueuni.edu.vn Computational studies suggest that the primary mechanism for this antioxidant activity is hydrogen atom transfer (HAT), where the N-H group donates a hydrogen atom to neutralize a free radical. researchgate.nethueuni.edu.vn The presence of different substituents on the phenyl rings can modulate this activity; for instance, 1,3-bis(3,4-dichlorophenyl) thiourea demonstrated strong antioxidant effects. researchgate.nethueuni.edu.vn

| Compound | Assay | IC50 (mM) | Reference |

|---|---|---|---|

| 1,3-diphenyl-2-thiourea (DPTU) | DPPH | 0.710 ± 0.001 | researchgate.nethueuni.edu.vn |

| 1,3-diphenyl-2-thiourea (DPTU) | ABTS | 0.044 ± 0.001 | researchgate.nethueuni.edu.vn |

| 1-benzyl-3-phenyl-2-thiourea (BPTU) | DPPH | 11.000 ± 0.015 | researchgate.nethueuni.edu.vn |

| 1-benzyl-3-phenyl-2-thiourea (BPTU) | ABTS | 2.400 ± 0.021 | researchgate.nethueuni.edu.vn |

Structure-Activity Relationship (SAR) Studies for Biological Endpoints

The biological activity of thiourea derivatives is intricately linked to the nature of the substituents on their nitrogen atoms. The interplay of steric, electronic, and lipophilic properties of these substituents dictates the compound's interaction with biological targets.

Influence of Substituent Effects on Biological Activity

The structure of this compound features a bulky, sterically demanding tert-butyl group on one nitrogen and an m-tolyl group on the other. In the broader context of arylthiourea derivatives, the nature and position of substituents on the aromatic ring are critical determinants of biological activity. For instance, in a series of N-(4/6-substituted-BT-2-yl)-N′-(p-substituted-aryl)ureas, the cytotoxic activity against various cancer cell lines was found to be highly dependent on the substitution pattern on the aryl ring.

The tert-butyl group is a common motif in medicinal chemistry, often incorporated to enhance metabolic stability and modulate lipophilicity. However, its bulkiness can also present steric hindrance, potentially influencing the compound's ability to fit into the binding pocket of a target protein. The balance between the steric bulk of the tert-butyl group and the electronic and lipophilic contributions of the 3-methylphenyl group is a key aspect of its structure-activity profile.

Ligand Efficiency and Potency Optimization (Computational and in vitro)

Ligand efficiency (LE) and lipophilic ligand efficiency (LLE) are important metrics in drug discovery for optimizing lead compounds. These parameters relate the potency of a compound to its size and lipophilicity, respectively. For thiourea derivatives, computational docking studies have been employed to predict binding affinities and guide the synthesis of more potent analogs.

In vivo Efficacy Studies in Animal Models

In vivo studies in animal models are crucial for validating in vitro findings and understanding the mechanistic pathways of a compound in a complex biological system.

Validation of in vitro Findings in relevant animal disease models

Specific in vivo efficacy studies in animal models for this compound are not documented in the reviewed literature. However, other thiourea derivatives have been evaluated in various animal models. For example, certain N-(6-substituted-BT-2-yl)-N′-(benzoyl)thioureas have shown protection in animal models of seizures. These studies provide a proof-of-concept for the potential of the thiourea scaffold to exert biological effects in vivo. The validation of any potential in vitro activity of this compound would necessitate its evaluation in a relevant animal disease model, guided by its specific in vitro biological endpoint.

Investigations into target engagement and mechanistic pathways in animal systems

Understanding the target engagement and mechanistic pathways of a compound in vivo is fundamental to its development. For thiourea derivatives, a variety of mechanisms have been proposed depending on their specific structure and the biological context. For instance, some thiourea-containing compounds have been shown to inhibit specific enzymes, while others may interfere with protein-protein interactions or signaling pathways.

Without specific in vivo studies on this compound, any discussion of its target engagement and mechanistic pathways remains speculative. Future research would need to employ techniques such as pharmacokinetic/pharmacodynamic (PK/PD) modeling, biomarker analysis, and target occupancy studies in animal models to elucidate the in vivo mechanism of action of this particular compound.

Future Research Directions and Emerging Perspectives for 1 Tert Butyl 3 3 Methylphenyl Thiourea Research

Integration of Artificial Intelligence and Machine Learning in Compound Design and Activity Prediction

Future research can employ AI and ML models for several key purposes:

De Novo Design: AI algorithms, particularly generative models, can design novel analogues of 1-Tert-butyl-3-(3-methylphenyl)thiourea. nih.gov By learning from vast chemical databases, these models can propose new structures with potentially enhanced biological activity or improved material properties.

Activity Prediction: Machine learning models can be trained on existing data for thiourea (B124793) derivatives to predict the biological activities of this compound against various targets. researchgate.net For instance, models developed to predict urease or kinase inhibition can be used to screen this compound in silico, saving significant time and resources. acs.orgresearchgate.net

Property Optimization: AI can guide the modification of the compound's structure to optimize specific physicochemical properties, such as solubility, stability, and bioavailability, which are crucial for drug development. aitenea.com

| AI/ML Application | Objective | Potential Impact |

| Generative Adversarial Networks (GANs) | Design novel analogues of this compound. | Accelerates the discovery of new lead compounds with improved efficacy. |

| Quantitative Structure-Activity Relationship (QSAR) Modeling | Predict biological activities (e.g., enzyme inhibition, antimicrobial). | Enables high-throughput virtual screening and target identification. acs.orgresearchgate.net |

| Active Learning Algorithms | Guide efficient experimental testing by selecting the most informative analogues to synthesize and test next. nih.gov | Reduces the number of required experiments, lowering costs and development time. |

| Property Prediction Models | Forecast physicochemical properties like solubility, toxicity, and metabolic stability. | Facilitates early-stage identification of candidates with favorable drug-like properties. nih.gov |

Exploration of Novel Synthetic Pathways and Sustainable Methodologies

While traditional methods for synthesizing thiourea derivatives are well-established, future research should focus on developing more efficient, cost-effective, and environmentally friendly synthetic routes.

Green Chemistry Approaches: The principles of green chemistry can be applied to the synthesis of this compound. This includes the use of greener solvents like cyrene as an alternative to traditional solvents, which has shown promise in the synthesis of other thiourea derivatives. nih.gov Catalyst-free reactions or the use of biocatalysts would also represent a significant advancement. researchgate.net

Flow Chemistry: Continuous flow microreactor systems offer numerous advantages over traditional batch synthesis, including improved reaction control, higher yields, enhanced safety, and easier scalability. rsc.org Developing a flow-based synthesis for this compound could make its production more efficient and sustainable. rsc.org

One-Pot Syntheses: Designing multi-component, one-pot reactions can significantly improve the efficiency of the synthesis by reducing the number of intermediate purification steps, saving time, and minimizing solvent waste. nih.gov

Advanced Mechanistic Investigations at the Atomic Level

A deep understanding of how this compound interacts with biological targets or participates in chemical transformations is crucial for its rational design and application.

Computational Chemistry: Techniques like Density Functional Theory (DFT) can provide detailed insights into the electronic structure of the molecule, helping to understand its reactivity and the mechanism of its interactions. science.gov Molecular docking and molecular dynamics simulations can be used to model the binding of this compound to the active sites of enzymes or receptors, elucidating its mechanism of action. biointerfaceresearch.comnih.gov

Structural Biology: If the compound shows significant biological activity, obtaining co-crystal structures of it bound to its target protein using X-ray crystallography or cryo-electron microscopy would provide invaluable atomic-level details of the binding interactions. This information is critical for structure-based drug design.

Spectroscopic Studies: Advanced spectroscopic techniques can be employed to study the compound's conformational dynamics and its non-covalent interactions, which are often key to its function. nih.gov

Discovery of Unexplored Applications in Emerging Technologies

The unique chemical properties of the thiourea moiety suggest that this compound could have applications beyond its currently known biological activities.

Materials Science: Substituted thioureas have been investigated as precursors for the synthesis of metal sulfide (B99878) nanocrystals. semanticscholar.org Future research could explore the use of this compound in the controlled synthesis of novel nanomaterials with interesting optical or electronic properties.

Sensor Technology: The ability of the thiourea group to coordinate with metal ions makes it a candidate for use in chemical sensors. nih.gov Research could focus on developing fluorescent or colorimetric sensors based on this compound for the detection of specific metal ions, particularly heavy metals like mercury. nih.gov

Organocatalysis: Thiourea derivatives are known to act as effective hydrogen-bond-donating organocatalysts in various organic reactions. Investigating the catalytic potential of this compound in stereoselective synthesis could open up new avenues in synthetic organic chemistry.

| Emerging Application Area | Potential Role of this compound | Research Focus |

| Nanomaterial Synthesis | Precursor for metal sulfide quantum dots. semanticscholar.org | Tuning reaction kinetics to control nanocrystal size and properties. |

| Chemical Sensing | Ligand for selective metal ion detection. nih.gov | Development of fluorescent probes for environmental or biological sensing. |

| Organocatalysis | Hydrogen-bond donor catalyst. | Application in asymmetric synthesis to create chiral molecules. |

| Anticancer Agents | Inhibition of cancer cell proliferation and signaling pathways. biointerfaceresearch.com | Exploring mechanisms of action against various cancer cell lines. |

| Antimicrobial Agents | Development of new drugs to combat resistant pathogens. nih.govmdpi.com | Screening against a broad spectrum of bacteria and fungi. |

Collaborative and Interdisciplinary Research Opportunities

The complexity of modern scientific challenges necessitates a collaborative and interdisciplinary approach. mdpi.com The future advancement of research on this compound will be significantly enhanced by fostering partnerships between different scientific disciplines.

Academia-Industry Partnerships: Collaborations between academic researchers and industrial partners can bridge the gap between fundamental discovery and practical application, facilitating the translation of promising research findings into new products or therapies.

Chemistry and Biology Synergy: Close collaboration between synthetic chemists, computational chemists, and biologists is essential. Chemists can synthesize novel analogues, computational scientists can predict their properties, and biologists can test their efficacy and elucidate their mechanisms of action in a synergistic research cycle.

Global Scientific Networks: Establishing international collaborations can bring together diverse expertise and resources, accelerating the pace of research and enabling more comprehensive studies on the potential applications of this compound.

By pursuing these future research directions, the scientific community can systematically explore and potentially unlock new and valuable applications for this compound, contributing to advancements in medicine, materials science, and sustainable chemistry.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 1-Tert-butyl-3-(3-methylphenyl)thiourea, and how do reaction conditions influence yield?

- Methodological Answer : The compound is synthesized via a condensation reaction between tert-butylamine and 3-methylphenyl isothiocyanate. Optimal conditions involve ethanol as the solvent under reflux (60–80°C) for 6–8 hours, achieving yields >75%. Adjusting stoichiometric ratios (1:1.2 amine:isothiocyanate) minimizes side products. Post-synthesis purification via recrystallization (ethanol/water) or column chromatography (silica gel, hexane/ethyl acetate) ensures >95% purity .

Q. What spectroscopic and chromatographic techniques are recommended for characterizing this thiourea derivative?

- Methodological Answer :

- NMR : ¹H and ¹³C NMR in DMSO-d₆ confirm the thiourea backbone (N–H signals at δ 9.8–10.2 ppm; C=S at δ 178–180 ppm).

- FTIR : Strong C=S stretching at 1250–1300 cm⁻¹ and N–H bending at 1500–1550 cm⁻¹.

- HPLC : Reverse-phase C18 column (acetonitrile/water, 70:30) with UV detection at 254 nm validates purity .

Q. How does the tert-butyl group influence the compound’s solubility and stability?